molecular formula C21H17N9O2S B607661 Glumetinib CAS No. 1642581-63-2

Glumetinib

Katalognummer: B607661
CAS-Nummer: 1642581-63-2
Molekulargewicht: 459.5 g/mol
InChI-Schlüssel: RYBLECYFLJXEJX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glumetinib is a potent and highly selective c-Met inhibitor . It has an IC50 of 0.42 ± 0.02 nmol/L and shows greater than 2,400-fold selectivity for c-Met over those 312 kinases evaluated .


Synthesis Analysis

The synthesis of SCC244 (also known as this compound) was carried out at Prof. Jingkang Shen’s Laboratory at the Shanghai Institute of Materia Medica . The protocols for the synthesis of SCC244 are presented in Supplementary Materials and Methods .


Molecular Structure Analysis

The molecular formula of this compound is C21H17N9O2S . Its molecular weight is 459.5 g/mol . The IUPAC name is 6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 459.48 g/mol . Its purity, as determined by HPLC, is 99.87% .

Wissenschaftliche Forschungsanwendungen

Gezielte Krebstherapie

Glumetinib, auch bekannt als SCC244, ist ein potenter und hochspezifischer Inhibitor der c-Met-Rezeptor-Tyrosinkinase {svg_1}. Die c-Met-Achse ist entscheidend für das Tumorwachstum, die Metastasierung, die Angiogenese und die Arzneimittelresistenz und macht sie zu einem attraktiven Ziel für die Krebstherapie. Die Fähigkeit von this compound, die c-Met-Signaltransduktion zu hemmen, kann den neoplastischen Phänotyp von Tumorzellen unterdrücken und bietet einen vielversprechenden Ansatz für die gezielte Krebsbehandlung, insbesondere in MET-abhängigen Krebsmodellen {svg_2}.

Management des nicht-kleinzelligen Lungenkrebs (NSCLC)

In einer First-in-Human-Studie zeigte this compound ein tolerierbares Sicherheitsprofil und eine ermutigende vorläufige Antitumoraktivität bei Patienten mit fortgeschrittenem NSCLC {svg_3}. Die Studie hob das Potenzial von this compound im Management von NSCLC hervor, insbesondere in Fällen mit Veränderungen des c-Met-Signalwegs, und bietet einen neuen Weg für die Behandlung, bei dem herkömmliche Therapien möglicherweise versagen {svg_4}.

Überwindung der Arzneimittelresistenz

Die selektive Hemmung von c-Met durch this compound kann eine bedeutende Rolle bei der Überwindung der Arzneimittelresistenz bei verschiedenen Krebsarten spielen. Durch die gezielte Ansprache des c-Met-Signalwegs, der häufig mit der Resistenz gegen andere Behandlungen verbunden ist, bietet this compound einen strategischen Vorteil im Kampf gegen die adaptiven Mechanismen von Krebs {svg_5}.

Antiangiogene Wirkungen

Die Auswirkungen von this compound erstrecken sich auf die Hemmung der Tumorangiogenese – ein kritischer Prozess im Tumorwachstum und der Metastasierung. Durch die Störung der c-Met-abhängigen angiogenen Signalwege kann this compound die vaskularisierung von Tumoren effektiv reduzieren und so deren Wachstum und Ausbreitung hemmen {svg_6}.

Personalisierte Medizin

Die Wirksamkeit von this compound bei Patienten mit bestimmten Veränderungen des c-Met-Signalwegs unterstreicht seine Rolle in der personalisierten Medizin. Durch die Anpassung der Behandlung an individuelle genetische Profile kann this compound gezieltere und wirksamere Therapieoptionen bieten, insbesondere für Patienten mit c-Met-Exon-14-Skipping-Mutationen oder c-Met-Überexpression {svg_7}.

Wirkmechanismus

Target of Action

Glumetinib, also known by its trade name, is an innovative anticancer agent primarily targeting hepatocellular carcinoma (HCC) . It targets and inhibits multiple receptor tyrosine kinases (RTKs), which are crucial in cell signaling pathways that regulate cell division, survival, and migration . The primary target of this compound is c-Met , a receptor tyrosine kinase that plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .

Mode of Action

This compound exerts its effects by inhibiting the c-Met kinase activity . This inhibition profoundly and specifically suppresses c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells . It’s a potent and highly selective small molecule MET inhibitor, exhibiting robust antitumor activity in tumor models with MET exon 14 skipping mutation .

Biochemical Pathways

The activation of the HGF/c-Met pathway provides a powerful signal for cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . This compound, by inhibiting c-Met, disrupts these signals, leading to the suppression of these cellular processes that are critical for tumor growth and proliferation .

Result of Action

The in vivo antitumor activity of this compound involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects . In response to this compound, patients with MET overexpression had a best response of partial response and stable disease . This indicates that this compound can effectively inhibit tumor growth and proliferation in patients with MET alterations.

Zukünftige Richtungen

Glumetinib is currently in Phase II clinical trials for patients with advanced NSCLC harboring MET exon 14 mutations . The results of these trials will provide further insights into the safety and efficacy of this compound in treating cancers .

Biochemische Analyse

Biochemical Properties

Glumetinib has shown subnanomolar potency against c-Met kinase activity and high selectivity versus 312 other tested protein kinases . It profoundly and specifically inhibits c-Met signal transduction, thereby suppressing the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting c-Met signal transduction, which plays a critical role in cell proliferation, survival, migration, invasion, angiogenesis, and morphogenic differentiation . This inhibition suppresses the c-Met-dependent neoplastic phenotype of tumor and endothelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of c-Met kinase activity. By inhibiting this kinase, this compound suppresses c-Met signal transduction, thereby inhibiting the propagation of the c-Met-dependent invasive growth process, a general and important feature of highly aggressive tumors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits robust antitumor activity at well-tolerated doses . The in vivo antitumor activity of this compound involves the inhibition of c-Met downstream signaling via a mechanism of combined antiproliferation and antiangiogenic effects .

Dosage Effects in Animal Models

In animal models, this compound has shown significant antitumor efficiency at the optimal dose of 10 mg/kg . It induced rapid tumor shrinkage in xenografts of human tumor cell lines or non-small cell lung cancer and hepatocellular carcinoma patient-derived tumor tissue driven by MET aberration .

Metabolic Pathways

It is known that this compound inhibits the c-Met pathway, which plays a critical role in tumor growth, metastasis, tumor angiogenesis, and drug resistance .

Transport and Distribution

It is known that this compound is administered orally once daily in advanced NSCLC patients regardless of c-Met status .

Subcellular Localization

It is known that this compound inhibits c-Met kinase activity, which is a receptor tyrosine kinase and is structurally distinct from other receptor tyrosine kinases .

Eigenschaften

IUPAC Name

6-(1-methylpyrazol-4-yl)-1-[6-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]sulfonylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N9O2S/c1-27-11-16(7-24-27)14-3-4-20-23-10-21(29(20)13-14)33(31,32)30-19-5-15(6-22-18(19)9-26-30)17-8-25-28(2)12-17/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBLECYFLJXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN3C(=NC=C3S(=O)(=O)N4C5=C(C=N4)N=CC(=C5)C6=CN(N=C6)C)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N9O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1642581-63-2
Record name Glumetinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1642581632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glumetinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gumarontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JTT036WGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Glumetinib interact with its target and what are the downstream effects?

A: this compound functions as a potent and highly selective inhibitor of the c-Met kinase, a receptor tyrosine kinase encoded by the MET gene. [] This protein plays a crucial role in tumor growth, metastasis, angiogenesis, and drug resistance. [] this compound binds to the c-Met protein, blocking its activity and disrupting downstream signal transduction pathways. [] This inhibition leads to suppression of c-Met-dependent neoplastic phenotypes in tumor and endothelial cells, ultimately resulting in antiproliferative and antiangiogenic effects. []

Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do modifications impact its activity?

A: While specific SAR data for this compound isn't directly provided in these abstracts, research indicates it belongs to the pyrazolopyridine class of kinase inhibitors. [] These compounds typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. [] Modifications within this scaffold are known to significantly influence the drug's binding affinity, selectivity profile, and overall potency against c-Met and potentially other kinases. Further research focusing on this compound's specific SAR would be needed to elucidate precise structure-activity relationships.

Q3: What preclinical data supports the efficacy of this compound?

A: Preclinical studies utilizing xenograft models with human tumor cell lines and patient-derived tumor tissues harboring MET aberrations have demonstrated this compound's robust antitumor activity at well-tolerated doses. [] Notably, the observed in vivo antitumor activity stemmed from the combined effects of antiproliferation and antiangiogenesis. [] This research provides a solid foundation for further clinical investigation of this compound in patients with tumors driven by MET pathway alterations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.